molecular formula C9H13N3O5 B15141865 Arabinosylisocytosine

Arabinosylisocytosine

Cat. No.: B15141865
M. Wt: 243.22 g/mol
InChI Key: RGNOTKMIMZMNRX-JDNPWWSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arabinosylisocytosine, also known as cytosine arabinoside or cytarabine, is a nucleoside analog in which D-arabinose constitutes the pentose sugar moiety. This compound is structurally similar to cytidine but differs due to the inversion of the hydroxyl group at the 2’-position. This compound is primarily known for its antitumor and antiviral properties .

Chemical Reactions Analysis

Types of Reactions: Arabinosylisocytosine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like methanol or water .

Major Products: The major products formed from these reactions include various derivatives of this compound, such as N4-behenoyl D-arabinofuranosylcytosine, which has shown potential as a new antitumor agent .

Scientific Research Applications

Arabinosylisocytosine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of other nucleoside analogs and derivatives.

    Biology: Studied for its role in inhibiting DNA synthesis and its effects on cellular processes.

    Medicine: Widely used as an antineoplastic agent in the treatment of acute myelocytic and acute lymphocytic leukemia.

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Arabinosylisocytosine exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA during replication, leading to chain termination and inhibition of DNA polymerase. This results in the disruption of DNA synthesis and cell division, ultimately causing cell death. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .

Properties

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

2-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one

InChI

InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6+,7?,8-/m1/s1

InChI Key

RGNOTKMIMZMNRX-JDNPWWSISA-N

Isomeric SMILES

C1=CN(C(=NC1=O)N)[C@H]2C([C@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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